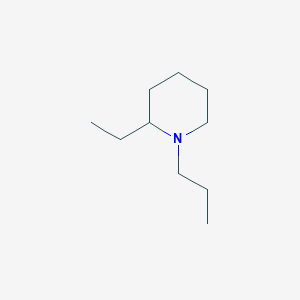
2-Ethyl-1-propylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-propylpiperidine is a heterocyclic organic compound belonging to the piperidine family. Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms. This particular compound is characterized by the presence of an ethyl group at the second position and a propyl group at the first position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-propylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-propylamine with 2-ethyl-1,5-dibromopentane in the presence of a base can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine derivatives. For this compound, the hydrogenation of 2-ethyl-1-propylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions can be employed .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-1-propylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding piperidinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Piperidinones.
Reduction: Amine derivatives.
Substitution: N-alkyl or N-acyl piperidines.
Applications De Recherche Scientifique
2-Ethyl-1-propylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives used in drug discovery and development.
Biology: The compound is used in the study of biological pathways and interactions involving piperidine-containing molecules.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects, such as analgesic, anti-inflammatory, and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-propylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling and physiological responses .
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound with a simple six-membered ring structure.
2-Methylpiperidine: Similar structure with a methyl group at the second position.
1-Propylpiperidine: Similar structure with a propyl group at the first position.
Uniqueness: 2-Ethyl-1-propylpiperidine is unique due to the presence of both ethyl and propyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its pharmacological properties compared to simpler piperidine derivatives .
Propriétés
IUPAC Name |
2-ethyl-1-propylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-3-8-11-9-6-5-7-10(11)4-2/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCDAGCVLACRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














